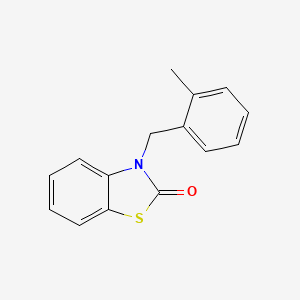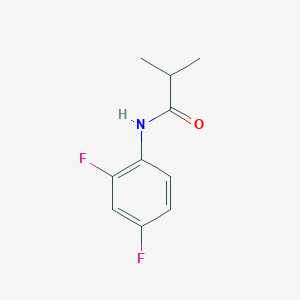
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, also known as MBT, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MBT belongs to the class of benzothiazole compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is not yet fully understood. However, it is believed that 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one exerts its biological effects by interacting with various cellular targets, such as enzymes and receptors. For example, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter levels in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to have a wide range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for the treatment of cancer. It has also been shown to inhibit the growth of bacteria and fungi, which could be useful in the development of new antimicrobial agents. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been found to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. Additionally, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is soluble in a wide range of solvents, which makes it easy to work with in lab experiments. However, there are also some limitations to the use of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one in lab experiments. For example, its potency can vary depending on the experimental conditions, and its mechanism of action is not yet fully understood.
未来方向
There are several future directions for the study of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one. One area of research that holds great promise is the development of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one-based drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one and its potential interactions with other cellular targets. Finally, the synthesis of novel 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one derivatives could lead to the discovery of compounds with even greater biological activity.
Conclusion
In conclusion, 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that has shown significant potential for use in various areas of scientific research. Its synthesis method is relatively straightforward, and it has been found to exhibit potent antimicrobial, antifungal, and antitumor activities. Despite its promising properties, there is still much to be learned about the mechanism of action of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one involves the condensation of 2-aminobenzothiazole with 2-methylbenzaldehyde under basic conditions. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one is in the field of medicinal chemistry. 3-(2-methylbenzyl)-1,3-benzothiazol-2(3H)-one has been shown to exhibit potent antimicrobial, antifungal, and antitumor activities. It has also been found to have neuroprotective and anti-inflammatory properties.
属性
IUPAC Name |
3-[(2-methylphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-11-6-2-3-7-12(11)10-16-13-8-4-5-9-14(13)18-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLNYJUGSZNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-benzyl)-3H-benzothiazol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)

![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6057545.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

![2-cyclopentyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6057570.png)
![[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6057582.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B6057587.png)